molecular formula C10H12ClF B13643781 1-(Tert-butyl)-3-chloro-2-fluorobenzene

1-(Tert-butyl)-3-chloro-2-fluorobenzene

Cat. No.: B13643781
M. Wt: 186.65 g/mol
InChI Key: KEFLKJGTIALRGK-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClF It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-chloro-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 1-tert-butyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of 1-tert-butyl-3-chloro-2-fluorobenzene may involve large-scale chlorination processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or reduction to form isobutane.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.

    Sulfonation: Sulfur trioxide (SO3) or oleum is used for sulfonation.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or AlCl3.

Major Products Formed:

    Nitration: 1-tert-Butyl-3-chloro-2-fluoro-4-nitrobenzene.

    Sulfonation: 1-tert-Butyl-3-chloro-2-fluorobenzene-4-sulfonic acid.

    Halogenation: 1-tert-Butyl-3,4-dichloro-2-fluorobenzene.

Scientific Research Applications

1-tert-Butyl-3-chloro-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 1-tert-butyl-3-chloro-2-fluorobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, increasing the electron density on the benzene ring and making it more reactive towards electrophiles. The chlorine and fluorine atoms can influence the reactivity and selectivity of the compound through their electron-withdrawing effects.

Comparison with Similar Compounds

  • 1-tert-Butyl-2-chlorobenzene
  • 1-tert-Butyl-4-chlorobenzene
  • 1-tert-Butyl-3-fluorobenzene
  • 1-tert-Butyl-2-fluorobenzene

Uniqueness: 1-tert-Butyl-3-chloro-2-fluorobenzene is unique due to the specific positioning of the tert-butyl, chlorine, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The combination of electron-donating and electron-withdrawing groups can lead to interesting and useful chemical behavior in various applications.

Properties

Molecular Formula

C10H12ClF

Molecular Weight

186.65 g/mol

IUPAC Name

1-tert-butyl-3-chloro-2-fluorobenzene

InChI

InChI=1S/C10H12ClF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3

InChI Key

KEFLKJGTIALRGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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